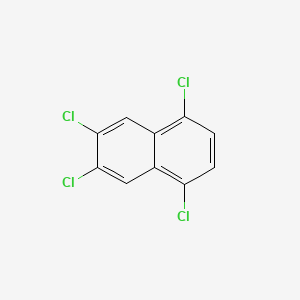

1,4,6,7-Tetrachloronaphthalene

Description

Contextualization within Polychlorinated Naphthalenes (PCNs) Research

Commercial PCN products, historically marketed under trade names like Halowax (USA), Nibren Waxes (Germany), and Seekay Waxes (UK), were not single congeners but rather mixtures of multiple congeners. researchgate.net These mixtures ranged from liquids to waxy or high-melting-point solids. inchem.org PCNs exhibit properties such as low flammability and medium to low volatility, with volatility decreasing as the degree of chlorination increases. who.int Due to these characteristics, they were used for applications requiring chemical stability and fire resistance, including electrical insulation, wood preservation, and as additives in paints and oils. pops.intresearchgate.net

Historical Perspectives on Academic Investigation of 1,4,6,7-Tetrachloronaphthalene

The academic and industrial history of PCNs began with their synthesis in the 19th century and large-scale commercial production starting around 1910. researchgate.netwikipedia.org However, by the 1930s, reports of severe health effects in occupationally exposed workers, including chloracne and fatal liver disease, began to emerge, prompting early scientific concern. wikipedia.org Despite these findings, production continued for several decades.

A significant shift occurred in the 1970s and 1980s when the environmental persistence and potential toxicity of PCNs led to a voluntary ban on their production and use in many countries. oaepublish.com By 1983, worldwide production had nearly ceased. wikipedia.org This cessation did not end academic inquiry; instead, it refocused research on the environmental fate, persistence, and unintentional sources of these compounds. researchgate.net Scientists discovered that PCNs are unintentionally produced and released from thermal processes such as municipal waste incineration and metallurgical operations. researchgate.netresearchgate.net

The investigation of specific congeners like this compound evolved with analytical technology. Early studies were often limited to assessing commercial mixtures. The development of high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) enabled researchers to separate and quantify individual PCN congeners in complex environmental and biological samples. who.int This advancement allowed for a more nuanced understanding of the distribution, transport, and effects of specific congeners, moving beyond the study of the original industrial formulations. inchem.org

Significance of this compound as a Research Target Congener

Key reasons for its significance in research include:

Environmental Persistence and Bioaccumulation: Tetrachloronaphthalenes are among the PCN homologue groups that are confirmed to bioaccumulate in organisms. mhlw.go.jp Studies have shown that tetra- and pentachloronaphthalene congeners tend to be predominant in biota. who.int The congener patterns found in human tissues are notably different from those in the original commercial mixtures, with certain tetra-isomers being among the frequently detected congeners. inchem.org

Potential for Long-Range Environmental Transport: The physical and chemical properties of this compound, particularly its atmospheric half-life, suggest it has the potential for long-range environmental transport. mhlw.go.jppops.int This mobility allows it to be found in remote regions like the Arctic, far from its original sources, making it a relevant compound for global monitoring programs under international agreements like the Stockholm Convention. researchgate.netmhlw.go.jp

Source Apportionment: Investigating individual congeners helps to distinguish between different sources of contamination. The composition of PCNs in historical technical formulations like Halowax is well-documented. tandfonline.com Some congeners, including certain tetrachloronaphthalenes, are known to be formed during combustion and are not major constituents of the old technical products. researchgate.net By analyzing the congener profile in an environmental sample, researchers can infer whether the contamination originates from historical industrial use or from ongoing thermal processes.

Contribution to Chemical Fingerprints: In environmental forensics and geochemistry, the relative abundance of different congeners creates a "chemical fingerprint." The presence and concentration of this compound contribute to this fingerprint, which can be used to trace the movement and transformation of pollutants through various environmental compartments, such as air, soil, and water. acs.org Theoretical studies also utilize specific congeners like this compound to develop molecular descriptors for structure-property relationship models. kg.ac.rs

The following table summarizes key data points relevant to the environmental fate and transport of this compound, as identified in research and international risk assessments.

| Property | Value | Source |

| CAS Number | 55720-43-9 | mhlw.go.jppops.int |

| Log K_ow (Octanol-Water Partition Coefficient) | 5.90 | mhlw.go.jppops.int |

| Log K_oa (Octanol-Air Partition Coefficient) | 8.08 | mhlw.go.jppops.int |

| Atmospheric Half-Life (days) | 16.15 | mhlw.go.jppops.int |

Structure

3D Structure

Properties

IUPAC Name |

1,4,6,7-tetrachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-7-1-2-8(12)6-4-10(14)9(13)3-5(6)7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZRCIYSYVGDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C(=CC2=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204269 | |

| Record name | 1,4,6,7-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-43-9 | |

| Record name | Naphthalene, 1,4,6,7-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,6,7-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Formation Pathways of 1,4,6,7 Tetrachloronaphthalene

Laboratory Synthesis Routes for 1,4,6,7-Tetrachloronaphthalene

The deliberate synthesis of specific polychlorinated naphthalene (B1677914) (PCN) congeners, such as this compound, in a laboratory setting presents significant challenges due to the difficulty in controlling the position of chlorine atoms on the naphthalene core.

Regioselective chlorination aims to direct chlorine atoms to specific positions on the naphthalene molecule. Direct chlorination of naphthalene often results in a complex mixture of isomers, making the isolation of a single congener like this compound difficult. The substitution pattern is governed by the electronic and steric properties of the naphthalene ring and the intermediates formed during the reaction.

Research into the chlorination of naphthalene in post-combustion zones of incinerators has indicated that the beta-positions (2, 3, 6, and 7) appear to be favored for chlorination. nih.gov This preference suggests that achieving a substitution pattern like 1,4,6,7, which involves two alpha-positions (1 and 4) and two beta-positions (6 and 7), requires highly specific synthetic strategies that can overcome these natural tendencies. While catalytic systems using Lewis acids like iron(III) chloride or antimony(V) chloride are known to facilitate the chlorination of molten naphthalene, precise control to yield 1,4,6,7-TCN is not well-documented. researchgate.net The development of catalysts or directing groups that can selectively activate the desired positions on the naphthalene ring is a key area of ongoing research in organic synthesis. acs.org

A more controlled method for synthesizing specific PCN isomers involves starting from a precursor molecule that already contains some of the required structural features. This multi-step approach allows for the sequential introduction of functional groups and chlorine atoms, offering greater regiochemical control compared to direct chlorination.

For instance, the synthesis of the related 2,3,6,7-tetrachloronaphthalene (B127352) has been achieved through a cycloaddition reaction involving a 4,5-dichloro-o-quinodimethane synthon. Similarly, derivatives of 2,3,6,7-tetrachloronaphthalene have been prepared from perchlorodiazapyrene via oxidative hydrolysis. google.com Another general strategy for creating labeled PCNs involves the synthesis of a labeled naphthalene core from smaller, isotopically enriched molecules, followed by controlled chlorination and reduction steps. researchgate.net

The successful synthesis of a specific isomer like this compound on a research scale is highly dependent on the careful optimization of various reaction parameters. These factors influence both the yield and the purity of the final product by affecting reaction rates and the selectivity of the chlorination process. Key parameters that require optimization include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

For a hypothetical synthesis, a systematic approach would be necessary to identify the ideal conditions. The table below outlines the critical parameters and their potential effects on the synthesis.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Effect on Synthesis | Examples of Variables to Test |

| Catalyst | Influences the regioselectivity and rate of chlorination. Lewis acids are commonly used. researchgate.net | Iron(III) chloride (FeCl₃), Antimony(V) chloride (SbCl₅), Aluminum chloride (AlCl₃), Zeolites |

| Chlorinating Agent | Determines the reactivity and can affect the product distribution. | Chlorine gas (Cl₂), Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS) acs.org |

| Solvent | Affects solubility of reactants and can influence reaction pathways and rates. | Dichloromethane, Carbon tetrachloride, Nitrobenzene |

| Temperature | Controls the reaction rate; higher temperatures can lead to over-chlorination or different isomer distributions. | Ranging from room temperature to the boiling point of the solvent. |

| Reactant Ratio | The molar ratio of naphthalene precursor to chlorinating agent is crucial to achieve the desired degree of chlorination. | Stepwise increase from 1:1 to 1:4 (precursor:chlorinating agent). |

| Reaction Time | Insufficient time may lead to incomplete reaction, while excessive time can result in byproduct formation. | Monitored over time from minutes to several hours. |

This table represents a generalized approach to optimizing a synthetic route for a polychlorinated naphthalene, as specific optimization data for 1,4,6,7-TCN is not available.

De Novo Formation Mechanisms in Thermal and Industrial Processes

This compound, along with other PCNs, can be unintentionally formed as byproducts in various high-temperature industrial processes, such as waste incineration and metal smelting. acs.orgresearchgate.net This "de novo" synthesis involves the formation of the molecule from simpler precursors under thermal conditions.

Chlorophenols are well-established precursors in the de novo synthesis of PCNs and other dioxin-like compounds in pyrolytic systems. acs.orgmdpi.comlookchem.com In combustion exhaust gases, at temperatures typically between 550 and 750°C, chlorophenols can form chlorophenoxy radicals. eeer.org These highly reactive intermediates can then couple in various ways to build the naphthalene structure.

Theoretical studies have detailed the mechanistic pathways for PCN formation from 2-chlorophenol (B165306) and 3-chlorophenol (B135607) precursors. mdpi.comnih.gov The process involves the dimerization of chlorophenoxy radicals, followed by a series of intramolecular rearrangements and elimination steps (losing H₂O, CO, or Cl) to form the stable, aromatic naphthalene ring. However, experimental studies on the pyrolysis of dichlorophenols have shown that only trace amounts of tetrachloronaphthalenes are typically formed, indicating that pathways involving the loss of chlorine are often favored over further chlorination. eeer.org

Table 2: Potential Precursors for Unintentional PCN Formation in Thermal Processes

| Precursor Class | Specific Examples | Formation Conditions | Reference |

| Chlorophenols | 2-Chlorophenol, 3-Chlorophenol, Dichlorophenols | High temperatures (550-750°C) in combustion and incineration processes. | mdpi.comeeer.orgnih.gov |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Phenanthrene | Chlorination reactions in post-combustion zones of incinerators. | nih.govacs.org |

| Chlorinated Benzenes | Trichlorobenzene | Pyrolysis in the presence of a chlorine source. | acs.org |

| Carbon Source & Chlorine | Elemental carbon on fly ash, inorganic chlorides (e.g., HCl) | De novo synthesis on catalyst surfaces in incinerators. | lookchem.com |

The unintentional formation of PCNs in industrial settings is often facilitated by catalysts present in the process stream. Fly ash, a residue from combustion processes, is a particularly effective catalyst due to its high surface area and the presence of various metal compounds, such as copper and iron oxides. researchgate.net

These catalytic surfaces can promote the de novo synthesis of PCNs through several mechanisms:

Chlorination of PAHs: Naphthalene and other PAHs present in the flue gas can be adsorbed onto the fly ash surface and subsequently chlorinated by agents like hydrogen chloride (HCl) or chlorine gas (Cl₂), which are also products of combustion. nih.gov

Surface-Mediated Condensation: The catalyst surface can concentrate precursor molecules, such as chlorophenols, facilitating the coupling reactions that lead to PCN formation.

Lowering Activation Energy: The metallic components of fly ash can lower the activation energy for key reaction steps, allowing PCN formation to occur at the temperatures found in the post-combustion zones of incinerators (typically 200-450°C). nih.gov

Modeling of Formation Kinetics

The formation of this compound, particularly in unintentional synthesis scenarios such as thermal and combustion processes, is a complex process involving numerous reaction pathways and intermediates. Understanding the kinetics of these formation reactions is crucial for predicting and controlling the emission of this and other polychlorinated naphthalenes (PCNs). Researchers primarily employ theoretical modeling and computational chemistry to investigate these kinetics due to the challenges of experimentally detecting highly reactive intermediates. mdpi.comnih.gov

Key methodologies in modeling the formation kinetics of PCNs include Density Functional Theory (DFT) and Canonical Variational Transition-state Theory (CVT). nih.gov DFT is used to map out the potential energy surfaces of reaction pathways, identifying the most energetically favorable routes for formation. This involves calculating the potential energy barriers (ΔE) and reaction heats (ΔH) for each elementary step. mdpi.comnih.gov Following the identification of viable pathways, CVT, often coupled with the small curvature tunneling (SCT) contribution method, is used to calculate the rate constants for the crucial elementary steps over a range of temperatures relevant to combustion processes (typically 600–1200 K). mdpi.comnih.gov

These calculations provide detailed parameters that can be used in larger environmental models to predict PCN formation and guide strategies for emission control. nih.gov The models often focus on the formation from precursors like chlorophenols (CPs), which are known to be significant sources of PCNs in thermal processes. mdpi.comnih.gov The dimerization of chlorophenoxy radicals, formed from CPs, is a key initial step. Subsequent reactions involve complex intramolecular rearrangements, ring closures, and elimination steps (losing H or Cl atoms) to form the stable naphthalene ring system. mdpi.com

The results of these kinetic models are typically expressed in the form of Arrhenius equations for each elementary reaction, providing the pre-exponential factor (A) and the activation energy (Ea). This allows for the calculation of the rate constant (k) at different temperatures. mdpi.com While specific kinetic data for every step leading to this compound is not fully elucidated, models for the formation of lower chlorinated naphthalenes from various chlorophenol isomers provide foundational data and reveal key principles. For instance, studies show that the position of the chlorine substituent on the precursor phenol (B47542) ring significantly affects the isomer patterns and formation potential of the resulting PCN products. nih.gov

Kinetic modeling has also been applied to hydrogen abstraction acetylene (B1199291) addition (HACA) mechanisms, another proposed route for PCN formation. acs.org These models use a probabilistic framework based on rate constants to predict the yields of different congeners, demonstrating that product distribution is highly sensitive to the specific reagents and reaction conditions, rather than being governed by simple thermodynamic equilibrium. acs.org

Below are tables representing the types of data generated from kinetic modeling studies on PCN formation from chlorophenol precursors. These tables show calculated Arrhenius parameters for key elementary reactions in the formation of monochlorinated (MCN) and dichlorinated (DCN) naphthalenes.

Table 1: Representative Arrhenius Parameters for PCN Formation Reactions from 2-Chlorophenol (2-CP) Precursor (600-1200 K)

| Reaction Pathway | Product | Arrhenius Formula (k(T)) |

|---|---|---|

| IM5 + H → IM19 + H₂ | - | (2.05 × 10¹⁰) exp(−11,042.89/T) |

| IM19 → 1-MCN + H | 1-Monochloronaphthalene | (1.83 × 10¹³) exp(−45,984.72/T) |

| IM19 → Naphthalene + Cl | Naphthalene | (6.86 × 10¹²) exp(−23,267.73/T) |

| IM24/IM25 → IM32 | - | (4.01 × 10¹²) exp(−22,818.51/T) |

| IM32 → 1,8-DCN + H | 1,8-Dichloronaphthalene | (1.01 × 10¹⁴) exp(−47,061.21/T) |

| IM32 → 1-MCN + Cl | 1-Monochloronaphthalene | (2.04 × 10¹³) exp(−23,539.04/T) |

Table 2: Representative Arrhenius Parameters for PCN Formation Reactions from 3-Chlorophenol (3-CP) Precursor (600-1200 K)

| Reaction Pathway | Product | Arrhenius Formula (k(T)) |

|---|---|---|

| IM5 → IM6 via TS5 | - | (1.01 × 10¹³) exp(−22,467.24/T) |

| IM6 → Naphthalene + Cl | Naphthalene | (1.42 × 10¹³) exp(−11,061.73/T) |

| IM21 → 1,6-DCN + H | 1,6-Dichloronaphthalene | (1.02 × 10¹⁴) exp(−46,120.37/T) |

| IM21 → 2-MCN + Cl | 2-Monochloronaphthalene | (1.10 × 10¹³) exp(−22,488.23/T) |

| IM26 → 1,7-DCN + H | 1,7-Dichloronaphthalene | (1.02 × 10¹⁴) exp(−46,134.41/T) |

| IM26 → 1-MCN + Cl | 1-Monochloronaphthalene | (1.11 × 10¹³) exp(−22,504.14/T) |

These models demonstrate that pathways ending in chlorine elimination are generally favored over those ending in hydrogen elimination from the same precursor. nih.gov The formation potential and isomer distribution of PCNs are highly dependent on the structure of the chlorophenol precursor. nih.gov By extending these modeling principles and combining them with experimental data, a more complete kinetic picture for the formation of specific congeners like this compound can be developed.

Environmental Occurrence, Distribution, and Transport Research of 1,4,6,7 Tetrachloronaphthalene

Environmental Monitoring Studies of 1,4,6,7-Tetrachloronaphthalene

Monitoring studies have confirmed the presence of tetrachloronaphthalenes in the atmosphere, aquatic systems, and terrestrial matrices across different global regions. researchgate.net

Studies using these models have demonstrated that tetrachloronaphthalenes possess persistence and long-range transport potential similar to that of well-known POPs like PCBs and hexachlorobenzene. researchgate.net The atmospheric residence time, determined by removal processes like deposition and photochemical degradation, is a critical index for assessing the spatial extent of this transport. iupac.org For a substance to be transported over long distances, it must be resistant to hydrolysis and photolysis. iupac.org The movement of pollutants across continents through the atmosphere generally occurs over a period of three to thirty days. eurochlor.orgunbc.ca

The detection of this compound and its isomers in aquatic environments is influenced by their low water solubility, which decreases as the degree of chlorination increases. tandfonline.com For the class of tetrachloronaphthalenes, the average water solubility is approximately 0.0056 mg/L at 25°C. nih.gov Due to this hydrophobicity, PCNs tend to partition from the water column and adsorb to sediment. tandfonline.com

While specific monitoring data for this compound in water columns is limited, the U.S. Environmental Protection Agency (EPA) has established an ambient water quality criterion for the entire class of tetrachloronaphthalenes at 1.5 µg/L for the protection of human health based on the ingestion of contaminated water and aquatic organisms. epa.gov

PCNs, particularly those with four or five chlorine atoms, are known to bioaccumulate in aquatic organisms. acs.org Studies of marine food webs have identified various tetrachloronaphthalene congeners in species such as mussels, crabs, plankton, and fish. acs.org The congener patterns found in these organisms suggest that atmospheric deposition is a primary pathway for PCNs entering marine ecosystems. acs.org However, information on PCN levels in aquatic species remains relatively scarce compared to other contaminants like PCDDs and PCBs. nih.gov

Consistent with their physical and chemical properties, tetrachloronaphthalenes strongly adsorb to soil and sediment. acs.org This has led to their detection in terrestrial and sedimentary environments, which act as significant sinks for these compounds. researchgate.nettandfonline.com

Monitoring studies have quantified tetrachloronaphthalenes in various locations. A study of a sediment core from Osaka Bay, Japan, specifically identified this compound as a target contaminant associated with the PCN industry. researchmap.jp In a marsh contaminated by a former chlor-alkali plant, total PCN concentrations in sediment reached as high as 23 μg/g dry weight, with higher chlorinated congeners being the most abundant. acs.org Research in the Gdańsk Basin of the Baltic Sea also confirmed the presence of numerous tetra-CN isomers in surface sediments. acs.org

The following table summarizes findings of tetrachloronaphthalene concentrations in sediments from various studies.

| Location | Isomers Measured | Concentration (ng/g dry weight) | Reference |

|---|---|---|---|

| Osaka Bay, Japan | This compound | Detected as target analyte | researchmap.jp |

| Marsh near Chlor-Alkali Plant, Georgia, USA | Total PCNs (Hepta- and Octa-CNs dominated) | Up to 23,000 ng/g | acs.org |

| Gdańsk Basin, Baltic Sea | Multiple Tetra-CN congeners | Present (specific concentration not stated) | acs.org |

Source Apportionment and Emission Inventories Research

Identifying and quantifying the sources of this compound is critical for understanding its environmental distribution. Research points to both historical industrial production and unintentional formation as primary release pathways.

The sources of tetrachloronaphthalenes are primarily anthropogenic. Historically, they were manufactured as commercial mixtures, such as the Halowax series, for a variety of industrial applications. epa.gov These uses included:

Cable insulation and dielectric fluids in capacitors. acs.orgindustrialchemicals.gov.au

Engine oil additives. industrialchemicals.gov.au

Wood preservatives. acs.org

Electroplating masking compounds. acs.org

Feedstocks for dye production. acs.org

While the intentional production of PCNs ceased in most industrialized countries around 1980, significant environmental reservoirs remain from the use and disposal of these products. industrialchemicals.gov.au Furthermore, PCNs were present as impurities in commercial PCB mixtures like Aroclor and Clophen. industrialchemicals.gov.au

Currently, the major sources of PCNs, including this compound, are unintentional emissions from thermal and industrial processes. acs.org These sources include:

Waste Incineration: Municipal and hazardous waste incineration is considered a major source of PCN emissions. industrialchemicals.gov.auacs.org

Metallurgical Industries: Processes such as secondary nonferrous metal smelting, copper ore roasting, iron ore sintering, and electric arc furnace steelmaking release PCNs. researchgate.netindustrialchemicals.gov.auacs.org

Chlor-Alkali Production: The chlor-alkali process has been identified as an important source, suggesting the formation of PCNs during the process itself. acs.org

Cement Kilns: These have also been confirmed as a source of unintentionally produced PCNs. acs.org

Coking Industry: Naphthalene (B1677914) is abundant in the coking process, and chlorination can occur, leading to PCN formation. acs.org

Quantifying emissions of specific PCN congeners like this compound is challenging, and data is often reported for the PCN group as a whole. Emission inventories have been developed to estimate the scale of these releases from key industrial sectors.

One study compiling an inventory for China in 2014 estimated total PCN emissions from four major industrial sources to be 511.6 kg. acs.org The contribution from each sector highlights the significance of both waste incineration and metallurgical processes. acs.org

| Source Sector (China, 2014) | Contribution to Total PCN Emissions | Reference |

|---|---|---|

| Waste Incineration | 38.8% | acs.org |

| Electric Arc Furnace Steelmaking | 29.2% | acs.org |

| Iron Ore Sintering | 16.6% | acs.org |

| Secondary Nonferrous Smelting | 15.4% | acs.org |

Emission factors, which relate the amount of a pollutant released to a specific level of activity, have also been estimated for some industries. For the global coking industry, PCN emission factors were found to be in the range of 0.77–1.24 ng TEQ (toxic equivalent) per ton of coke produced. acs.org These studies indicate that while PCN production has been phased out, unintentional generation from thermal and industrial activities continues to be a significant pathway for their release into the environment. researchgate.netacs.org

Environmental Partitioning and Bioaccumulation Research

The environmental partitioning and bioaccumulation of this compound, a member of the polychlorinated naphthalenes (PCNs) group, are governed by its physicochemical properties, primarily its hydrophobicity and persistence. As with many persistent organic pollutants (POPs), understanding its behavior in various environmental compartments is crucial for assessing its potential ecological impact.

Research specific to the this compound isomer is limited; however, the sorption mechanisms for hydrophobic organic compounds (HOCs) and PCNs, in general, are well-documented and provide a framework for understanding its behavior. The primary mechanism controlling the fate of nonpolar organic contaminants in soil and sediment is sorption, which dictates their mobility, bioavailability, and persistence. usgs.gov

The principal factor influencing the sorption of PCNs and other HOCs to soil and sediment is the organic carbon content of the medium. nm.govnih.gov The process is largely driven by partitioning, where the hydrophobic compound moves from the aqueous phase into the soil/sediment organic matter (SOM) to reach a more favorable energetic state. usgs.gov This partitioning behavior can be described by the organic carbon-water (B12546825) partition coefficient (Koc), which relates the sorption coefficient (Kd) to the fraction of organic carbon (foc) in the soil or sediment.

Studies on similar compounds, like naphthalene, show that sorption isotherms are often nonlinear, which can be described by the Freundlich model. nih.gov This nonlinearity suggests that sorption is not a simple partitioning process but may involve more complex interactions within the organic matter matrix. The dual-mode sorption model proposes that HOCs partition into an expanded, flexible organic matter domain while also adsorbing into a condensed, rigid domain. nih.gov

The key mechanisms involved in the sorption of compounds like this compound include:

Hydrophobic Partitioning : The dominant mechanism where the compound dissolves into the bulk soil and sediment organic matter. usgs.gov

Adsorption : Surface interactions with mineral components of soil and sediment can occur, but this is generally considered less significant for highly hydrophobic compounds compared to partitioning into organic matter. mdpi.com

Influence of Organic Matter Quality : The nature of the soil organic matter, such as the proportion of aromatic and aliphatic components, can influence sorption capacity and nonlinearity. Aliphatic-rich organic matter has been shown to have a high sorption capacity for naphthalene. nih.gov

The sorption process is critical as it reduces the concentration of the chemical in the water column, thereby decreasing its immediate bioavailability to aquatic organisms but also creating a long-term reservoir of the contaminant in soils and sediments. usgs.gov

The potential for this compound to bioaccumulate and biomagnify in food webs is a significant environmental concern. Bioaccumulation refers to the uptake of a chemical by an organism from all sources (water, food, air), while biomagnification is the process where the concentration of the substance increases in organisms at successively higher levels in a food chain. epa.gov

Direct research on the this compound isomer is scarce, but studies on the broader class of tetrachloronaphthalenes (Tetra-CNs) provide valuable insights. The trophic transfer of PCNs has been investigated in polar marine food webs, revealing complex and geographically distinct patterns. acs.orgfigshare.comnih.gov A study in the Antarctic benthic marine food web found that Tetra-CNs, as a group, exhibited a tendency for trophic magnification. acs.org Conversely, in the Arctic benthic food web, the same group of compounds showed a pattern of trophic dilution. acs.org

The potential for a substance to biomagnify is often assessed using the Trophic Magnification Factor (TMF). A TMF value greater than 1 indicates that the chemical biomagnifies in the food web. The table below presents TMF data for Tetra-CNs from a polar ecosystem study.

| Region | Compound Group | Trophic Magnification Factor (TMF) | p-value | Interpretation |

|---|---|---|---|---|

| Antarctic | Tetra-CNs | 1.55 | <0.01 | Significant Biomagnification |

| Arctic | Tetra-CNs | 0.61 | <0.05 | Significant Trophic Dilution |

Data sourced from a 2023 study on PCN trophic transfer in polar marine food webs. acs.org

These contrasting findings highlight that the trophic dynamics of tetrachloronaphthalenes are not uniform and can be influenced by the specific structure of the food web, environmental conditions, and the metabolic capabilities of the organisms within the ecosystem. Other research has suggested that some tetra- to hepta-chlorinated PCN congeners are resistant to metabolic degradation and can be retained in organisms, leading to biomagnification. nih.gov However, one assessment calculated food chain magnification factors (FCMFs) to be lower than 1 for all tetra-CNs, suggesting no biomagnification. nih.gov This discrepancy underscores the need for further research, particularly at the isomer-specific level, to fully understand the trophic transfer dynamics of this compound.

Environmental fate and transport models are essential tools for predicting the distribution of chemicals like this compound in the environment. researchgate.net These models integrate a chemical's physicochemical properties with environmental parameters to estimate its partitioning between air, water, soil, sediment, and biota. rsc.org

The key inputs for modeling the transport and distribution of this compound would include a range of physicochemical properties. The table below lists the critical parameters required for such models.

| Parameter | Description | Importance in Modeling |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | Measures the compound's hydrophobicity. PCNs are lipophilic, with log Kow values ranging from 3.9 to 6.42. researchgate.net | Predicts partitioning between water and organic carbon in soil/sediment, and bioaccumulation potential. |

| Water Solubility | The maximum amount of the chemical that can dissolve in water. | Determines the concentration in the aqueous phase and influences transport in surface and groundwater. |

| Vapor Pressure | The pressure exerted by the vapor of the substance in thermodynamic equilibrium with its condensed phases. | Indicates the tendency of a compound to volatilize from soil or water surfaces into the atmosphere. |

| Henry's Law Constant | The ratio of the partial pressure of a compound in the air to its concentration in water at equilibrium. | Governs the air-water partitioning, which is crucial for modeling atmospheric transport and deposition. |

| Degradation Half-lives (in air, water, soil) | The time it takes for 50% of the chemical to be degraded by biotic or abiotic processes. | Determines the persistence of the compound in different environmental compartments. |

These models can predict the likely environmental sinks for the chemical, estimate its potential for long-range atmospheric transport, and calculate predicted environmental concentrations (PECs) which can then be compared to ecotoxicological data to assess risk. Given its expected persistence and hydrophobicity, models would likely predict that this compound will predominantly partition to soil and sediment, with bioaccumulation in organisms being a significant fate process. researchgate.net

Environmental Fate and Transformation Pathways of 1,4,6,7 Tetrachloronaphthalene

Photochemical Degradation Research

Scientific literature does not provide specific details on the photochemical degradation of 1,4,6,7-tetrachloronaphthalene.

Direct Photolysis Mechanisms in Various Media

There is no available research detailing the direct photolysis mechanisms of this compound in various environmental media such as water, soil, or air. For PCNs in general, direct photolysis is recognized as a potential degradation pathway, often involving reductive dechlorination where a chlorine atom is replaced by a hydrogen atom. The efficiency and products of this process are highly dependent on the specific isomer and the surrounding environmental matrix.

Indirect Photolysis and Sensitized Degradation

Information regarding the indirect photolysis and sensitized degradation of this compound is not available. Indirect photolysis of other organic pollutants can be initiated by photochemically produced reactive species like hydroxyl radicals (•OH), singlet oxygen, and triplet-state dissolved organic matter. It is plausible that this compound could be degraded through these mechanisms, but specific reaction kinetics and product formation have not been documented.

Influence of Environmental Factors on Phototransformation Kinetics

The influence of environmental factors such as pH, temperature, and the presence of natural sensitizers on the phototransformation kinetics of this compound has not been specifically investigated. For other PCNs, these factors are known to significantly impact degradation rates.

Biotic Transformation and Biodegradation Research

There is a notable absence of research focused on the biotic transformation and biodegradation of this compound.

Microbial Degradation Pathways (Aerobic and Anaerobic)

Specific microbial degradation pathways, both aerobic and anaerobic, for this compound have not been identified in the scientific literature. Studies on other chlorinated naphthalenes have shown that some microorganisms, such as Pseudomonas and Rhodococcus species, can degrade lower chlorinated congeners. frontiersin.org Aerobic pathways often initiate with dioxygenase-catalyzed insertion of two hydroxyl groups into the aromatic ring, leading to ring cleavage. Anaerobic degradation can occur through reductive dechlorination. The applicability of these pathways to the more highly chlorinated this compound is uncertain. For instance, the degradation of 1,4-dichloronaphthalene (B155283) by Pseudomonas sp. HY has been studied, but it is unclear if similar pathways would be effective for a tetrachlorinated isomer. nih.gov

Enzymatic Biotransformation Mechanisms

The specific enzymatic mechanisms involved in the biotransformation of this compound are unknown. While enzymes like naphthalene (B1677914) dioxygenase and cytochrome P450 are implicated in the metabolism of naphthalene and some of its chlorinated derivatives, their activity on this compound has not been documented. frontiersin.orgnih.gov The high degree of chlorination and the specific substitution pattern of this isomer may render it more recalcitrant to enzymatic attack compared to less chlorinated naphthalenes.

Identification of Microbial Consortia Involved in Degradation

The biodegradation of persistent organic pollutants like polychlorinated naphthalenes is often more effectively carried out by microbial consortia than by individual microbial strains. nih.govmdpi.com These consortia consist of multiple, interacting microbial populations that can perform a series of complex biochemical reactions. While specific consortia capable of degrading this compound have not been extensively detailed, research on related compounds provides significant insights.

Microbial consortia isolated from contaminated environments often contain genera known for their ability to degrade aromatic hydrocarbons, such as Pseudomonas, Sphingobacterium, Stenotrophomonas, and Agromyces. nih.gov The synergistic action within these communities is crucial; one species may initiate the breakdown of the parent compound, producing intermediate metabolites that are then utilized or further degraded by other members of the consortium. mdpi.comfrontiersin.org This division of metabolic labor prevents the accumulation of potentially toxic intermediates. frontiersin.org

For instance, studies on dichloronaphthalenes (DCNs) and other tetrachloronaphthalene isomers have shown that fungi, like the white-rot fungus Phlebia lindtneri, can hydroxylate the aromatic ring, a critical first step in aerobic degradation. nih.gov In bacterial systems, naphthalene-degrading enzymes have shown the potential to act on chlorinated analogs, suggesting that consortia containing bacteria with these enzymatic pathways could contribute to the degradation of tetrachloronaphthalenes. asm.org The efficiency of these consortia can be enhanced by the presence of surfactants, which increase the bioavailability of hydrophobic compounds like this compound. nih.gov

Key Microbial Genera in PAH and Chlorinated Compound Degradation

| Genus | Typical Role in Degradation |

| Pseudomonas | Known for broad metabolic capabilities, including the degradation of naphthalene and other PAHs. frontiersin.orgnih.gov |

| Sphingobacterium | Often found in consortia that degrade complex aromatic compounds. nih.gov |

| Rhodococcus | Capable of degrading a wide range of hydrophobic contaminants, including PCBs and PAHs. |

| Phlebia | A genus of white-rot fungi that produce powerful extracellular enzymes capable of oxidizing persistent pollutants. nih.gov |

| Dehalococcoides | A key genus in the anaerobic reductive dechlorination of chlorinated compounds. researchgate.net |

Environmental Remediation and Mitigation Strategies Research

Due to the persistence of this compound, research has focused on developing effective strategies to remove it from contaminated environments. These strategies often involve either enhancing its chemical destruction or stimulating biological degradation.

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to degrade persistent organic pollutants. nih.gov These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can attack and mineralize a wide range of organic compounds, including chlorinated aromatics. scispace.comnih.gov

Common AOPs applicable to the degradation of this compound include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates hydroxyl radicals.

Fenton and Photo-Fenton: These processes use iron salts (Fe²⁺/Fe³⁺) to catalyze the decomposition of H₂O₂, producing hydroxyl radicals. The reaction is enhanced by UV light in the Photo-Fenton process.

Heterogeneous Photocatalysis: Semiconductors like titanium dioxide (TiO₂) generate electron-hole pairs when irradiated with UV light, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species.

These technologies offer the potential for rapid and complete destruction of the contaminant, converting it into less harmful substances such as carbon dioxide, water, and inorganic chloride ions.

Bioremediation is an environmental cleanup approach that uses microorganisms to degrade or detoxify contaminants in soil and water. nih.gov It is considered a cost-effective and sustainable alternative to traditional physical and chemical remediation methods. univen.ac.za For sites contaminated with this compound, several bioremediation strategies can be employed.

In situ Bioremediation: This involves treating the contaminated material in place. nih.gov

Biostimulation: Nutrients and electron acceptors (like oxygen) are added to the subsurface to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. researchgate.net

Bioaugmentation: Specific microbial strains or consortia known to be effective degraders of the contaminant are introduced to the site. researchgate.netnih.gov

Ex situ Bioremediation: This requires the excavation of contaminated soil or pumping of groundwater for treatment elsewhere. nih.gov

Biopiles: Excavated soil is mixed with amendments and aerated to enhance microbial activity. nih.gov

Landfarming: Contaminated soil is spread over a prepared surface and tilled periodically to stimulate aerobic biodegradation. nih.gov

Bioreactors: Contaminated water or soil slurries are treated in a controlled environment where conditions can be optimized for microbial degradation. nih.gov

The success of bioremediation often relies on the synergistic activities of microbial consortia, which can collectively achieve the complete degradation of complex chlorinated compounds. nih.govnih.govresearchgate.net

Adsorption-Based Removal Technologies

Adsorption is a widely utilized and effective method for the removal of persistent organic pollutants (POPs) from environmental matrices such as water and soil. This process involves the accumulation of substances at the interface of two phases, such as a liquid and a solid. For hydrophobic compounds like this compound, adsorption onto solid sorbents is a primary mechanism governing their environmental distribution and is a key principle behind several remediation technologies. While specific studies on the adsorption of this compound are limited, extensive research on related polychlorinated naphthalenes (PCNs) and other aromatic hydrocarbons provides a strong basis for understanding the potential of various adsorbent materials.

The effectiveness of adsorption for removing chlorinated naphthalenes is largely dependent on the properties of the adsorbent, such as surface area, pore size distribution, and surface chemistry, as well as the physicochemical properties of the PCN congener, including its hydrophobicity and molecular structure.

Activated Carbon Adsorption

Activated carbon is a highly porous material with a large surface area, making it an exceptionally effective adsorbent for a wide range of organic contaminants, including PCNs. The removal mechanism is primarily based on hydrophobic interactions and van der Waals forces between the contaminant molecules and the carbon surface.

Research on compounds similar to this compound, such as polychlorinated biphenyls (PCBs), has demonstrated the high efficiency of activated carbon in their removal from water. For instance, activated carbon systems have been shown to reduce PCB levels in groundwater to below 1 part per billion (ppb). carbtrol.com The extensive pore structure of granular activated carbon provides a vast surface area for adsorption. carbtrol.com Generally, organic compounds with higher molecular weights and lower water solubility, characteristic of tetrachloronaphthalenes, tend to adsorb more strongly to activated carbon.

Biochar as a Sorbent

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has gained attention as a cost-effective and sustainable alternative to activated carbon for the remediation of contaminated sites. Its effectiveness in removing organic pollutants is attributed to its porous structure, large surface area, and the presence of various functional groups on its surface.

Studies on polycyclic aromatic hydrocarbons (PAHs), which share structural similarities with PCNs, have shown that biochar can be highly effective in their removal from aqueous solutions. For example, biochar loaded with humic acid achieved removal efficiencies of 98.2% for naphthalene. mdpi.com The application of biochar to contaminated soils has also been shown to reduce the bioavailability of persistent organic pollutants like PCBs, thereby mitigating their ecological risk. nih.govuos.ac.kr

Clay Minerals for Adsorption

Natural and modified clay minerals, such as bentonite (B74815) and montmorillonite, represent another class of low-cost adsorbents for environmental remediation. jwent.netresearchgate.net Their layered structure and potential for modification allow for the adsorption of various organic pollutants. While natural clays (B1170129) are generally more effective at removing cationic organic compounds, their surfaces can be modified to enhance their affinity for neutral, hydrophobic molecules like this compound. mdpi.com

Organoclays, which are clays modified with organic cations, have shown promise in adsorbing a range of non-ionic organic contaminants from water. The organic phase on the clay surface acts as a partition medium for hydrophobic compounds.

Research Findings on Related Compounds

Due to the lack of specific data for this compound, the following table summarizes research findings on the adsorption of naphthalene, a parent compound, and other related persistent organic pollutants on various adsorbents. This data provides an insight into the potential effectiveness of these technologies for the removal of tetrachloronaphthalenes.

| Adsorbent | Target Pollutant | Adsorption Capacity | Key Findings |

| Activated Carbon (DTO) | Naphthalene | 94.54 mg/g | The Langmuir model best described the adsorption isotherm, indicating a monolayer adsorption process. mdpi.com |

| Activated Carbon (AG-5) | Naphthalene | 85.63 mg/g | Demonstrated high removal efficiency in both static and dynamic conditions. mdpi.com |

| Biochar (Humic Acid Loaded) | Naphthalene | Not specified | Achieved a removal efficiency of 98.2% from aqueous solutions. mdpi.com |

| Clinoptilolite | Naphthalene | 2.72 mg/g | Showed significantly lower adsorption capacity compared to activated carbons. mdpi.com |

| Modified Bentonite | Various Organic Pollutants | Varies | Surface modification is crucial to enhance the adsorption of non-ionic organic compounds. nih.gov |

Advanced Analytical Methodologies for 1,4,6,7 Tetrachloronaphthalene

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical step in the analytical workflow for 1,4,6,7-tetrachloronaphthalene, aiming to isolate the analyte from the matrix and concentrate it to detectable levels. The choice of extraction technique is contingent on the sample matrix, the physicochemical properties of the analyte, and the desired level of sensitivity.

Solid-Phase Extraction (SPE) is a widely utilized cleanup and concentration technique for preparing environmental samples for the analysis of persistent organic pollutants like PCNs. SPE offers advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput. The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For PCNs, reversed-phase sorbents such as C18 are commonly employed.

Table 1: Illustrative SPE Parameters for Polychlorinated Compounds

| Parameter | Description |

|---|---|

| Sorbent | C18 (Octadecyl-bonded silica) |

| Conditioning Solvent | Methanol followed by deionized water |

| Sample Loading | Aqueous sample adjusted to a specific pH |

| Washing Solvent | Water/methanol mixture to remove polar interferences |

| Elution Solvent | Hexane or Dichloromethane |

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized sample preparation technique that integrates sampling, extraction, and concentration into a single step. epa.gov A fused silica fiber coated with a polymeric stationary phase is exposed to the sample (either by direct immersion or in the headspace), and analytes partition into the coating. epa.gov For semi-volatile compounds like this compound, polydimethylsiloxane (PDMS) coated fibers are frequently used. sccwrp.orgnih.gov The fiber is then thermally desorbed in the injection port of a gas chromatograph. epa.gov Headspace SPME is particularly advantageous for complex matrices as it minimizes the exposure of the fiber to non-volatile, high-molecular-weight interferences. scispace.com

Key parameters that require optimization for SPME of PCNs include the fiber coating, extraction time, temperature, and agitation. scispace.com For instance, elevated temperatures can enhance the partitioning of semi-volatile compounds into the headspace, thereby increasing the sensitivity of the analysis. scispace.com

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes conventional solvents at elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. researchgate.netwebofproceedings.org The high temperature increases the solubility and mass transfer rate of the analytes, while the high pressure maintains the solvent in its liquid state, allowing for rapid and efficient extractions with reduced solvent volumes compared to traditional methods like Soxhlet extraction. researchgate.netresearchgate.net For the extraction of PCNs from matrices such as soil and sediment, a mixture of non-polar and polar solvents, like hexane and acetone, is often effective. researchgate.net

Table 2: Typical PLE Conditions for Extraction of Persistent Organic Pollutants from Soil

| Parameter | Condition |

|---|---|

| Solvent | Hexane:Acetone (1:1, v/v) researchgate.net |

| Temperature | 100 °C |

| Pressure | 1500-2000 psi |

| Static Extraction Time | 5-10 minutes (cycled) |

| Matrix | Soil, Sediment researchgate.netglsciences.eu |

Supercritical Fluid Extraction (SFE) is a green extraction technique that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. csic.esitrcweb.org Supercritical CO2 is non-toxic, inexpensive, and its solvating power can be tuned by modifying the pressure and temperature. csic.esscispace.com SFE is particularly suitable for the extraction of non-polar compounds like PCNs from various matrices. The addition of a small amount of an organic solvent (modifier), such as ethanol, can enhance the extraction efficiency for more polar analytes. scispace.com

The optimization of SFE parameters such as pressure, temperature, and extraction time is crucial for achieving high recovery of the target analytes. scispace.comscispace.comuva.es For PCNs, extraction is typically performed at pressures ranging from 20 to 40 MPa and temperatures between 50 and 100 °C. scispace.comuva.es

Following extraction, a cleanup step is often necessary to remove co-extracted interfering compounds that can affect the accuracy and sensitivity of the subsequent chromatographic analysis. For complex environmental samples, multi-layer silica gel columns are a common and effective cleanup technique for the analysis of PCNs. researchgate.net

These columns typically contain layers of silica gel impregnated with sulfuric acid, potassium hydroxide, and silver nitrate. Acidic silica removes lipids and other acid-labile interferences, while basic silica removes acidic compounds. Silver nitrate-impregnated silica is used to retain sulfur-containing compounds. Neutral silica gel provides further fractionation. This multi-layered approach allows for the effective separation of PCNs from a wide range of interfering substances commonly found in environmental extracts. itrcweb.orgresearchgate.netlcms.cz

Another approach involves the use of activated alumina or Florisil columns. These adsorbents can separate PCNs from other chlorinated hydrocarbons, such as polychlorinated biphenyls (PCBs), based on their polarity. scispace.com The choice of the cleanup procedure depends on the complexity of the sample matrix and the specific analytical requirements.

Chromatographic Separation Research

Chromatographic techniques are the cornerstone for the separation and quantification of this compound. Gas chromatography is the most common approach, often coupled with mass spectrometry for definitive identification. High-performance liquid chromatography also serves as a valuable tool for the analysis of PCNs.

Gas chromatography is the preferred technique for the analysis of PCNs due to its high resolution and sensitivity. The separation of different PCN congeners, including isomers of tetrachloronaphthalene, is typically achieved using capillary columns with non-polar or semi-polar stationary phases.

A commonly used stationary phase is 5% phenyl-polymethylsiloxane (e.g., DB-5MS or equivalent), which provides good separation for a wide range of PCN congeners. sccwrp.orgnih.gov The optimization of the GC oven temperature program is crucial for achieving baseline separation of isomeric PCNs. A slow temperature ramp allows for better resolution of closely eluting peaks. thermofisher.com

For detection, the electron capture detector (ECD) is highly sensitive to halogenated compounds and is a cost-effective option for routine monitoring. thermofisher.comresearchgate.net However, for unambiguous identification and confirmation, mass spectrometry (MS) is the detector of choice. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode provides high selectivity and sensitivity for the detection of this compound in complex matrices. researchgate.net For ultra-trace analysis, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can be employed to further enhance selectivity and reduce background interference. researchgate.netnih.gov

Table 3: Exemplary GC-MS Parameters for PCN Analysis

| Parameter | Specification |

|---|---|

| GC Column | DB-5MS (or equivalent), 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness sccwrp.orgnih.gov |

| Carrier Gas | Helium, constant flow |

| Injection Mode | Splitless |

| Oven Program | Initial temp. 80-100°C, ramped to ~300°C sccwrp.orgthermofisher.com |

| Detector | Mass Spectrometer (Electron Impact Ionization) |

| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |

While GC is more prevalent, High-Performance Liquid Chromatography (HPLC) offers a viable alternative for the analysis of PCNs. glsciences.eu HPLC can be particularly useful for the analysis of less volatile, higher chlorinated naphthalenes and for samples that may be thermally labile.

Reversed-phase HPLC with a C18 column is a common approach for separating PCN congeners based on their hydrophobicity. fishersci.com The mobile phase typically consists of a mixture of acetonitrile and water, with a gradient elution program to effectively separate the different congeners. fishersci.comjocpr.com

UV detection is a straightforward method for the detection of PCNs, as the naphthalene (B1677914) ring system is chromophoric. jocpr.com For enhanced selectivity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS). Size-exclusion chromatography has also been reported as a rapid and efficient HPLC procedure for separating organic contaminants, including PCNs, from interfering compounds in tissue and sediment extracts. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides a significant enhancement in separation capability compared to traditional one-dimensional gas chromatography (1D-GC). researchgate.net This is particularly crucial for the analysis of complex mixtures of isomers, such as the 22 different tetrachloronaphthalene congeners. In GCxGC, the effluent from a primary, typically non-polar, gas chromatography column is sequentially trapped, refocused, and injected onto a second, shorter column of different polarity. researchgate.net This process creates a highly structured two-dimensional chromatogram, where compounds are separated based on two independent properties (e.g., volatility and polarity).

This enhanced peak capacity and improved resolution are instrumental in separating co-eluting isomers that would otherwise overlap in a 1D-GC analysis. researchgate.netchemistry-matters.com For PCNs, where many congeners have very similar boiling points, the second dimension of separation is critical for achieving isomer-specific identification and quantification. The structured nature of GCxGC chromatograms, where chemically similar compounds elute in distinct patterns, can also aid in the identification of unknown or non-targeted PCN congeners within a sample. chemistry-matters.com The coupling of GCxGC with a sensitive detector, such as a time-of-flight mass spectrometer (TOF-MS), further enhances its capabilities, providing both exceptional separation and mass spectral data for confident peak identification. researchgate.net

Table 1: Comparison of 1D-GC and GCxGC for Tetrachloronaphthalene Isomer Analysis

| Feature | One-Dimensional Gas Chromatography (1D-GC) | Comprehensive Two-Dimensional Gas Chromatography (GCxGC) |

|---|---|---|

| Principle | Separation based on a single column, typically by boiling point. | Separation using two columns of different selectivity, providing two independent separation mechanisms. researchgate.net |

| Peak Capacity | Limited; prone to co-elution, especially for complex isomer mixtures. | Exponentially increased peak capacity, allowing for the separation of thousands of components. researchgate.netchemistry-matters.com |

| Isomer Resolution | Often insufficient to separate all tetrachloronaphthalene isomers. | Superior resolution capable of separating many co-eluting congeners. chemistry-matters.com |

| Sensitivity | Standard sensitivity. | Enhanced mass sensitivity due to the refocusing of analyte bands. researchgate.net |

| Data Output | A one-dimensional chromatogram (signal vs. time). | A two-dimensional contour plot (retention time 1 vs. retention time 2) with structured patterns. chemistry-matters.com |

Mass Spectrometric Detection and Quantification Research

Mass spectrometry (MS) is the primary detection technique for the analysis of PCNs due to its high sensitivity and selectivity. Various MS-based approaches are employed to overcome the challenges of isomer differentiation, structural elucidation, and precise quantification.

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation and Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of an analyte by measuring its mass-to-charge ratio (m/z) with very high accuracy, often to within sub-parts-per-million (ppm) levels. longdom.org This technique can readily distinguish between molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com For this compound (C₁₀H₄Cl₄), HRMS can confirm its elemental composition by providing an exact mass measurement that matches the theoretical value. azolifesciences.com

However, HRMS alone cannot differentiate between structural isomers, as they possess the same elemental formula and therefore the same exact mass. bioanalysis-zone.commeasurlabs.com Consequently, all 22 tetrachloronaphthalene isomers will have the same high-resolution mass. The true power of HRMS in this context is realized when it is coupled with a high-efficiency separation technique like GCxGC. nih.gov This combination, GCxGC-HRMS, allows for the chromatographic separation of the isomers, while the HRMS detector provides accurate mass data to confirm the identity of the eluting peaks as tetrachloronaphthalenes and distinguish them from other co-eluting compounds with different elemental formulas.

Table 2: Theoretical Exact Mass of this compound

| Element | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |

| Chlorine (³⁵Cl) | 4 | 34.968853 | 139.875412 |

| Total Theoretical Exact Mass (for [M]⁺˙) | 263.906712 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Transformation Products

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of unknown compounds, such as the metabolic or environmental transformation products of this compound. The process involves multiple stages of mass analysis. First, a precursor ion of interest (e.g., the molecular ion of a potential metabolite) is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the original molecule. nih.gov

For instance, if this compound undergoes hydroxylation, MS/MS could be used to determine the position of the hydroxyl group. The fragmentation pattern of different hydroxylated isomers would likely show unique product ions or different relative abundances of common ions, allowing for structural differentiation. This method is crucial for identifying the biotransformation pathways of PCNs and characterizing their degradation products in environmental systems. researchgate.net

Table 3: Hypothetical MS/MS Fragmentation for a Transformation Product

| Transformation Product | Precursor Ion [M-H]⁻ (m/z) | Postulated Product Ions (m/z) | Potential Structural Information |

|---|---|---|---|

| Hydroxytetrachloronaphthalene | 279 | 244 | Loss of Chlorine (-Cl) |

| 215 | Loss of Carbon Monoxide and Chlorine (-CO, -Cl) |

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary or reference method for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.netresearchgate.net The technique involves adding a known quantity of an isotopically labeled analogue of the target analyte (e.g., ¹³C₁₀-1,4,6,7-tetrachloronaphthalene) to the sample prior to extraction and cleanup. researchgate.net This labeled compound serves as an internal standard.

Because the isotopically labeled standard is chemically identical to the native analyte, it behaves the same way during all sample preparation and analysis steps. Any loss of the analyte during these procedures will be accompanied by a proportional loss of the labeled standard. researchgate.net Quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled standard. researchgate.net This ratio is unaffected by incomplete sample recovery, making IDMS an extremely robust and accurate method for determining the precise concentration of this compound in complex matrices. nih.gov

Table 4: Key Advantages of Isotope Dilution Mass Spectrometry (IDMS)

| Advantage | Description |

|---|---|

| High Precision and Accuracy | Considered a definitive method for quantification, capable of producing highly reliable and reproducible results. researchgate.net |

| Correction for Sample Loss | The isotopically labeled standard internally corrects for analyte loss during sample preparation (extraction, cleanup). researchgate.net |

| Correction for Matrix Effects | Mitigates the effects of signal suppression or enhancement caused by other components in the sample matrix. |

| Instrumental Variation Independence | Quantification is based on an intensity ratio, making it less susceptible to fluctuations in instrument sensitivity. researchgate.net |

Emerging Analytical Techniques for Trace Analysis

The detection of legacy and emerging contaminants at trace levels requires continuous innovation in analytical chemistry. Recent approaches have focused on developing more comprehensive and high-throughput methods for environmental monitoring.

One such emerging strategy is the use of comprehensive target analysis with automated identification and quantification systems (CTA-AIQS). researchmap.jp These systems utilize extensive databases containing retention times, mass spectra, and calibration curves for hundreds or thousands of chemicals. By employing GC-MS and LC-MS, these methods can screen a single sample for a wide array of compounds, including this compound, in a semi-automated fashion. researchmap.jp

Furthermore, the fields of suspect and non-target screening (NTS) are rapidly advancing. copernicus.org These approaches use high-resolution mass spectrometry to detect all measurable compounds in a sample, not just a pre-defined list of targets. By comparing the acquired data against chemical databases and using advanced software tools, NTS can tentatively identify previously unknown or unmonitored contaminants and their transformation products. The application of GCxGC coupled with HRMS is a particularly powerful tool for NTS, providing the separation and mass accuracy needed to identify emerging pollutants in complex environmental samples. nih.govcopernicus.org

Table 5: Summary of Emerging Analytical Techniques

| Technique | Principle | Application for this compound |

|---|---|---|

| Comprehensive Target Analysis (e.g., CTA-AIQS) | Screening of samples against a large, pre-defined database of target compounds using GC-MS and/or LC-MS for automated identification and semi-quantification. researchmap.jp | High-throughput screening of environmental samples (e.g., sediment) for the presence and concentration of this compound among many other pollutants. researchmap.jp |

| Non-Target Screening (NTS) | Utilizes HRMS (often with advanced chromatography like GCxGC) to acquire data on all detectable compounds in a sample, followed by data processing to identify known and unknown substances. copernicus.org | Discovery of this compound in locations where it is not typically monitored; identification of its novel environmental transformation products. |

Theoretical and Computational Chemistry Studies of 1,4,6,7 Tetrachloronaphthalene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic structure and associated properties. These ab initio and density functional theory (DFT) methods are crucial for understanding the intrinsic characteristics of 1,4,6,7-tetrachloronaphthalene.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-electron systems. nih.gov It is particularly effective for determining the equilibrium geometry and predicting the chemical reactivity of molecules like polychlorinated naphthalenes (PCNs).

Molecular Geometry: DFT calculations are used to find the lowest energy arrangement of atoms in this compound, known as the optimized geometry. This process involves calculating forces on each atom and adjusting their positions until a stable structure is reached. The resulting geometry provides precise data on bond lengths, bond angles, and dihedral angles. For chlorinated naphthalenes, these calculations can reveal steric strain and molecular distortions caused by the bulky chlorine atoms, which can influence the molecule's physical properties and environmental fate.

Reactivity: Once the electronic structure is determined, DFT can be used to calculate various reactivity descriptors. The molecular electrostatic potential (MEP), for example, maps the electron density on the molecule's surface. scielo.org.mx Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. This information is vital for predicting how this compound might react with other chemicals in the environment. scielo.org.mx

| Calculated Property | Significance for this compound |

|---|---|

| Optimized Molecular Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure, revealing steric hindrance and planarity deviations. |

| Total Energy | Allows for the comparison of the relative stability of different isomers. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for chemical reactions. scielo.org.mx |

| Atomic Charges | Quantifies the electron distribution among atoms, influencing intermolecular interactions. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key application of MO theory in predicting chemical reactivity is the Frontier Molecular Orbital (FMO) theory. mdpi.com FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. psu.edu

For this compound, the energy and shape of its frontier orbitals are critical indicators of its reactivity:

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile. Analysis of the HOMO's spatial distribution can pinpoint the most nucleophilic sites on the molecule. ucsb.edu

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that can accept electrons, reflecting the molecule's electrophilicity. A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile. psu.edu

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and ready to engage in chemical reactions.

Computational software can visualize these orbitals, showing that for aromatic systems like naphthalene (B1677914), the frontier orbitals are typically π-orbitals distributed above and below the plane of the rings. ucsb.edu The specific locations of the chlorine atoms on the this compound structure will influence the precise energies and spatial distributions of these orbitals.

| Parameter | Definition | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Quantum chemical calculations are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of this compound. By calculating these properties and comparing them to experimental spectra, researchers can confirm the molecular structure.

Vibrational Frequencies: DFT calculations can predict the harmonic vibrational frequencies of a molecule. jocpr.com These frequencies correspond to the stretching, bending, and twisting motions of the atoms and directly relate to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum can be used to assign the specific vibrational modes to the experimentally observed absorption bands. researchgate.net

NMR Shielding: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can calculate the magnetic shielding tensors for each nucleus (e.g., ¹³C and ¹H). These shielding values can then be converted into chemical shifts, which are the primary data points in an NMR spectrum. Predicting the ¹³C and ¹H chemical shifts for this compound can help confirm its substitution pattern and assign the signals in an experimental spectrum. researchgate.net

| Spectroscopic Technique | Predicted Parameter | Utility |

|---|---|---|

| Infrared (IR) & Raman Spectroscopy | Vibrational Frequencies and Intensities | Aids in the assignment of experimental spectra and identification of functional groups. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Nuclear Magnetic Shielding (Chemical Shifts) | Helps in the structural confirmation and assignment of resonances in ¹³C and ¹H NMR spectra. researchgate.net |

| UV-Visible Spectroscopy | Electronic Transition Energies (λmax) | Predicts the wavelengths of maximum absorption due to electronic excitations (e.g., π→π* transitions). researchgate.net |

Molecular Dynamics Simulations of Environmental Interactions

While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules in a larger system over time. MD simulations model the movements and interactions of atoms and molecules, providing a dynamic picture of how this compound interacts with its surroundings. mdpi.com

The fate and transport of this compound in the environment are heavily influenced by its tendency to adsorb onto solid phases like soil, sediments, and microplastics. MD simulations can elucidate the mechanisms driving this sorption at the molecular level. princeton.edu

Simulations can model a system containing this compound molecules, water, and a surface (e.g., a clay mineral or a polymer). researchgate.netnih.gov By tracking the trajectories of the molecules, researchers can determine the preferred binding sites and calculate the free energy of adsorption.

For a hydrophobic molecule like this compound, the primary sorption mechanisms at environmental interfaces include:

Hydrophobic Interactions: The strong tendency of nonpolar molecules to avoid water drives them out of the aqueous phase and onto less polar surfaces.

Van der Waals Forces: These are weak, short-range electrostatic attractions between molecules that are crucial for the binding of nonpolar compounds to surfaces. mdpi.com

π-π Interactions: The aromatic π-system of the naphthalene core can interact favorably with other π-systems on surfaces, such as those found in soil organic matter or certain types of microplastics (e.g., polystyrene).